2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride

Description

Chemical Structure and Properties

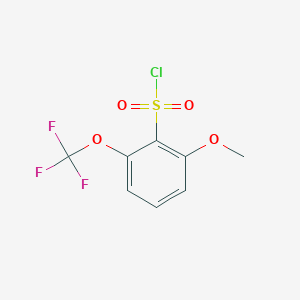

2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride (CAS: 1261457-38-8) is a sulfonyl chloride derivative with the molecular formula C₈H₆ClF₃O₄S and a molecular weight of 290.65 g/mol . It features a benzene ring substituted with a methoxy group (-OCH₃) at position 2 and a trifluoromethoxy group (-OCF₃) at position 6, with a sulfonyl chloride (-SO₂Cl) group at position 1. This compound is a key intermediate in synthesizing agrochemicals and pharmaceuticals due to its electrophilic sulfonyl chloride group, which facilitates nucleophilic substitution reactions .

For example, sulfonic acids or sulfonates are treated with chlorinating agents like PCl₅ or SOCl₂ to yield sulfonyl chlorides . The compound’s trifluoromethoxy substituent enhances its metabolic stability and lipophilicity, making it valuable in developing herbicides such as sulfonylurea derivatives .

Properties

IUPAC Name |

2-methoxy-6-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O4S/c1-15-5-3-2-4-6(16-8(10,11)12)7(5)17(9,13)14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMHWORXTHEGDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC(F)(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-methoxy-6-(trifluoromethoxy)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include bases, nucleophiles, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

a. Synthesis of Sulfonamides

Sulfonyl chlorides, including 2-methoxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride, are crucial intermediates in synthesizing sulfonamide drugs. These compounds exhibit antibacterial properties and are integral in developing treatments for various infections. For instance, the compound has been used to create sulfonamide derivatives that demonstrate significant antimicrobial activity against resistant bacterial strains .

b. Anticancer Research

Recent studies have explored the potential of sulfonamide derivatives synthesized from this compound in anticancer therapies. A notable case study involved the synthesis of a sulfonamide that exhibited cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound for further drug development .

Agrochemical Applications

a. Herbicide Development

This compound plays a vital role in the synthesis of phosphosulfonate herbicides. Research has shown that sulfonyl chlorides can be transformed into herbicides with enhanced efficacy and selectivity against specific weed species. The incorporation of trifluoromethyl groups has been linked to improved herbicidal activity, making these compounds valuable in agricultural chemistry .

b. Insecticides

The versatility of this compound extends to the formulation of insecticides. Its ability to act as an electrophilic reagent allows for the modification of existing insecticide frameworks, leading to compounds with increased potency and reduced environmental impact .

Material Science

a. Polymer Chemistry

In material science, this sulfonyl chloride is utilized as a coupling agent in polymer chemistry. It facilitates the formation of cross-linked networks in polymers, enhancing their mechanical properties and thermal stability. The incorporation of trifluoromethoxy groups contributes to the hydrophobic characteristics of these materials, making them suitable for various applications in coatings and adhesives .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 2-methoxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride, highlighting differences in substituents, molecular weight, and applications:

Key Comparisons

Substituent Effects on Reactivity Electron-Withdrawing Groups (EWGs): The trifluoromethoxy (-OCF₃) group in the target compound increases electrophilicity at the sulfonyl chloride center compared to methoxy (-OCH₃) or fluoro (-F) substituents. This enhances reactivity in nucleophilic substitutions .

Physicochemical Properties Lipophilicity: The trifluoromethoxy group significantly increases lipophilicity (logP) compared to non-fluorinated analogs, improving membrane permeability in agrochemical applications . Thermal Stability: Sulfonyl chlorides with bulky substituents (e.g., tert-butyl in (1s,3s)-3-tert-butylcyclobutane-1-sulfonyl chloride) exhibit higher thermal stability but lower solubility .

Synthetic Utility

- The target compound’s methoxy and trifluoromethoxy groups make it a versatile intermediate for sulfonamide-based herbicides, while 2-fluoro analogs are preferred in pharmaceutical synthesis due to fluorine’s metabolic stability .

- Compounds like 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)benzene-1-sulfonyl chloride demonstrate expanded applications in complex molecule synthesis, leveraging benzyl ether linkages .

Research Findings and Trends

- Agrochemical Development: The trifluoromethoxy group’s resistance to hydrolysis and oxidation makes it a preferred substituent in sulfonylurea herbicides, as seen in penoxsulam derivatives .

- Pharmaceutical Relevance: Fluorinated analogs (e.g., 2-fluoro-6-methoxybenzene-1-sulfonyl chloride) are increasingly used in drug discovery to enhance bioavailability and target binding .

Biological Activity

2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClF3O3S. The compound features a sulfonyl chloride group, which is known for its reactivity in forming sulfonamide derivatives, and a trifluoromethoxy group that enhances lipophilicity and biological activity.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The trifluoromethoxy group is particularly notable for enhancing the pharmacological profiles of many drugs by improving their metabolic stability and bioavailability.

Antimicrobial Activity

Research has shown that sulfonyl chlorides can act as effective antimicrobial agents. For instance, compounds with similar sulfonyl functional groups have demonstrated significant activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The mechanism through which this compound may exert anticancer effects could involve the inhibition of specific enzymes or pathways critical for tumor growth. For example, similar compounds have been investigated for their ability to inhibit the activity of kinases involved in cancer cell proliferation .

The mechanism of action for sulfonyl chlorides typically involves the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzymatic activity or disruption of cellular signaling pathways. The trifluoromethoxy group may also facilitate interactions with lipid membranes, enhancing cellular uptake .

Research Findings and Case Studies

A series of studies have evaluated the biological activity of related compounds, providing insights into structure-activity relationships (SAR).

Table 1: Summary of Biological Activities

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 10 | |

| Compound B | Anticancer | 5 | |

| Compound C | Antifungal | 20 |

These findings suggest that modifications to the molecular structure can significantly impact biological efficacy.

Cytotoxicity Studies

Cytotoxicity assays conducted on murine macrophage cell lines (J774.1) have shown varying degrees of toxicity among related compounds, with IC50 values often in the low micromolar range. This indicates a potential common mechanism affecting both bacterial cells and mammalian cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride?

Answer: The compound is typically synthesized via nucleophilic substitution or sulfonation reactions. A common approach involves starting with a substituted benzene derivative, such as 2-methoxy-6-(trifluoromethoxy)benzene, followed by chlorosulfonation using chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂). Key steps include:

- Reaction Optimization : Maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

- Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed via HPLC or NMR .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Store at 2–8°C in airtight, moisture-resistant containers under inert gas (e.g., argon) to prevent hydrolysis.

- Handling : Use glove boxes or Schlenk lines to minimize exposure to atmospheric moisture. Reactivity with nucleophiles (e.g., amines, alcohols) necessitates careful isolation from such reagents .

Intermediate: What analytical techniques are critical for characterizing this sulfonyl chloride?

Answer:

- Structural Confirmation : and NMR to resolve methoxy and trifluoromethoxy groups.

- Purity Assessment : High-resolution mass spectrometry (HRMS) and elemental analysis.

- Reactivity Profiling : IR spectroscopy to track sulfonyl chloride peaks (~1370 cm and 1170 cm) .

Advanced: How do electron-withdrawing substituents (e.g., trifluoromethoxy) influence its reactivity in cross-coupling reactions?

Answer: The trifluoromethoxy group is a strong electron-withdrawing substituent, which:

- Increases Electrophilicity : Enhances reactivity in nucleophilic substitutions (e.g., with organozinc reagents).

- Steric Effects : The bulky trifluoromethoxy group at the 6-position may slow reactions in sterically crowded systems, as observed in Suzuki-Miyaura couplings.

- Data Contradiction : While electron-withdrawing groups generally accelerate reactions, steric hindrance can dominate, leading to decomposition (e.g., in reactions with phenylzinc bromide at -78°C) .

Advanced: What strategies mitigate decomposition of sterically hindered sulfonyl chlorides in organometallic reactions?

Answer:

- Temperature Control : Lower reaction temperatures (-78°C) to stabilize intermediates.

- Slow Addition : Gradual introduction of organometallic reagents to avoid local excess.

- Solvent Choice : Use polar aprotic solvents (e.g., THF) to stabilize reactive intermediates.

- Catalyst Screening : CuI catalysts can improve yields in sulfonylation reactions by facilitating oxidative addition .

Advanced: How does this compound compare to structurally similar sulfonyl chlorides in proteomics applications?

Answer: Unlike simpler analogs (e.g., 4-methylbenzenesulfonyl chloride), this compound’s trifluoromethoxy group:

- Enhances Specificity : Reduces non-specific binding in protein modification due to steric and electronic effects.

- Functional Compatibility : Compatible with amide and nitro groups, enabling bioconjugation without side reactions.

- Limitations : Higher molecular weight may complicate mass spectrometry analysis of modified biomolecules .

Methodological: How to resolve discrepancies in reported reaction yields for sulfonyl chloride derivatives?

Answer: Contradictions often arise from:

- Moisture Sensitivity : Trace water can hydrolyze sulfonyl chlorides, reducing yields. Validate reaction dryness via Karl Fischer titration.

- Substituent Position : Meta-substituted derivatives (e.g., 6-trifluoromethoxy) may exhibit different reactivity than para-substituted analogs.

- Replication Steps : Reproduce literature conditions exactly, including solvent purity and catalyst pre-treatment .

Methodological: What computational tools predict the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations : Model transition states to assess steric/electronic barriers (e.g., Gaussian or ORCA software).

- Hammett Constants : Use σ values for trifluoromethoxy (-0.43) and methoxy (-0.27) groups to predict substituent effects.

- Molecular Dynamics : Simulate solvent interactions to optimize reaction media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.